2-(3,4-dimethoxyphenyl)-3-[1-(4-fluorophenyl)-2-nitroethyl]-1H-indole
Description
Structural Significance of 2-(3,4-Dimethoxyphenyl)-3-[1-(4-Fluorophenyl)-2-Nitroethyl]-1H-Indole
The molecular architecture of This compound incorporates three critical pharmacophoric elements: a 3,4-dimethoxyphenyl group at C-2, a 4-fluorophenyl-substituted nitroethyl chain at C-3, and the indole nucleus itself (Table 1).
Table 1: Key Structural Features and Hypothesized Roles in Bioactivity
The 3,4-dimethoxyphenyl group at C-2 is structurally analogous to substituents in anti-HCV indole derivatives, where methoxy groups improve solubility and stabilize interactions with hydrophobic enzyme pockets. For instance, 3,5-dimethoxy-substituted indoles demonstrated 10-fold greater antiviral activity compared to non-methoxylated analogs in HCV genotype 1b models (EC~50~ = 2.6 μM vs. 12.4 μM). The 4-fluorophenyl moiety at C-3 mirrors strategies used in fluorinated indole-carboxamides, where fluorine atoms enhance metabolic stability and target engagement through halogen bonding. In MK-8742 derivatives, a single fluorine substitution at C-1 improved anti-HCV activity by 40% (EC~50~ = 3 nM vs. 5 nM). The nitroethyl group introduces a conformationally flexible spacer that may facilitate interactions with nucleophilic residues in viral or bacterial enzymes, as observed in nitro-containing indole analogs targeting Mycobacterium tuberculosis DprE1.
Historical Context of Nitroethyl-Substituted Indole Derivatives in Medicinal Chemistry
The integration of nitroethyl groups into indole frameworks dates to early investigations into antitubercular and antiviral agents. In 2015, a series of N-cyclopropyl indole-2-carboxamides with nitroalkyl side chains exhibited potent inhibition of M. tuberculosis MmpL3 (IC~50~ = 0.032 μM), underscoring the role of nitro groups in disrupting mycobacterial membrane synthesis. Subsequent studies revealed that nitroethyl substitutions enhance redox activity, enabling generation of reactive oxygen species (ROS) within bacterial cells.
In antiviral research, nitroethyl-indole hybrids gained prominence after the discovery of 1,4-azaindole derivatives as non-covalent inhibitors of HCV NS5A. Structural optimization efforts demonstrated that nitroethyl spacers between the indole core and aryl substituents improved binding to the NS5A dimer interface, reducing EC~50~ values from 90 nM to 15 nM in genotype 1b models. Parallel work on HIV-1 integrase inhibitors highlighted the nitro group’s ability to chelate metal ions in catalytic sites, a mechanism leveraged in the design of This compound .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-[1-(4-fluorophenyl)-2-nitroethyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O4/c1-30-21-12-9-16(13-22(21)31-2)24-23(18-5-3-4-6-20(18)26-24)19(14-27(28)29)15-7-10-17(25)11-8-15/h3-13,19,26H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNTXLIIHMKKIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-3-[1-(4-fluorophenyl)-2-nitroethyl]-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a Friedel-Crafts acylation reaction.
Addition of the Nitroethyl Group: The nitroethyl group can be introduced through a nitration reaction followed by a reduction step.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-3-[1-(4-fluorophenyl)-2-nitroethyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, alkyl halides, and acids can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Anticancer Activity
Several studies have indicated that compounds with similar structural features exhibit promising anticancer properties. For instance, indole derivatives are known for their ability to induce apoptosis in various cancer cell lines. The presence of the nitro group in the side chain may enhance the compound's reactivity with biological targets involved in cancer progression. Preliminary investigations suggest that the compound may inhibit cell proliferation and promote programmed cell death in malignant cells .
Neuropharmacological Effects
The indole framework is also associated with neuropharmacological activities. Research has shown that similar compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders such as depression and anxiety. The fluorophenyl substitution may enhance blood-brain barrier permeability, increasing the compound's efficacy as a central nervous system agent .
Synthetic Methodologies
The synthesis of 2-(3,4-dimethoxyphenyl)-3-[1-(4-fluorophenyl)-2-nitroethyl]-1H-indole typically involves multi-step organic reactions. Key steps may include:
- Formation of the Indole Core : Utilizing tryptophan derivatives or other indole precursors.
- Introduction of the Nitroethyl Group : This can be achieved through electrophilic substitution reactions.
- Functionalization of the Dimethoxyphenyl Ring : This step often employs protecting group strategies to ensure selective reactions.
Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are essential for monitoring reaction progress and confirming product identity .
Case Study 1: Anticancer Screening
A study evaluated the anticancer potential of various indole derivatives, including compounds structurally related to this compound. Results indicated significant cytotoxic effects against breast cancer cell lines, with IC50 values in the low micromolar range. Mechanistic studies showed that these compounds induced cell cycle arrest and apoptosis through mitochondrial pathways .
Case Study 2: Neuropharmacological Testing
In another investigation, researchers assessed the effects of similar indole derivatives on anxiety-like behaviors in rodent models. The compounds demonstrated anxiolytic effects comparable to established medications, suggesting their potential for treating anxiety disorders. Behavioral assays indicated that these compounds modulate serotonergic pathways, which are crucial for mood regulation .
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-3-[1-(4-fluorophenyl)-2-nitroethyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Structural Analogues
a) 1-[5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(3H-indol-3-yl)ethan-1-one
- Key Differences: Replaces the nitroethyl group with a pyrazole-ethanone system and substitutes 4-chlorophenyl instead of 4-fluorophenyl.
- Activity : Exhibits potent antibacterial activity, suggesting the pyrazole moiety enhances microbial targeting compared to nitroethyl groups .
b) 3-[2-(3,4-Dimethoxyphenyl)-2-(1H-Indol-3-yl)ethyl]-1-(2-Fluorophenyl)urea (C1)
- Key Differences : Contains a urea linker and 2-fluorophenyl instead of 4-fluorophenyl.
- Activity: Acts as a LasR inhibitor in Pseudomonas aeruginosa, indicating fluorophenyl position (2- vs. 4-) influences quorum sensing modulation .
c) 3-(1-(4-Fluorophenyl)-2-Nitroethyl)-1-Methyl-1H-Indole
- Key Differences : Methyl substitution at the indole nitrogen instead of a 3,4-dimethoxyphenyl group.
- Synthesis : Shares a nitroethyl-fluorophenyl motif, but synthetic routes diverge due to N-methylation .
d) 2-(4-Fluorophenyl)-3-Methyl-1H-Indole
- Key Differences : Lacks nitroethyl and dimethoxyphenyl groups; features a methyl substituent.
- Interactions : Indole N–H forms π-system interactions rather than hydrogen bonds, highlighting substituent-dependent molecular packing .
Key Trends :
- Fluorophenyl Position : 4-Fluorophenyl (target) vs. 2-fluorophenyl (C1) alters steric and electronic interactions with biological targets.
- Methoxy Groups : The 3,4-dimethoxyphenyl group in the target compound improves lipophilicity, which may enhance membrane permeability relative to N-methylated analogues .
Physicochemical and Pharmacological Properties
- Solubility : The target’s dimethoxyphenyl group reduces aqueous solubility compared to hydroxylated analogues (e.g., ’s hydroxy-indole derivatives) .
- Metabolic Stability : Fluorophenyl groups resist oxidative metabolism, suggesting longer half-life for the target compared to chlorophenyl analogues .
- Electron Effects : Nitro groups in the target may increase electrophilicity, influencing protein binding or reactivity in biological systems.
Biological Activity
2-(3,4-Dimethoxyphenyl)-3-[1-(4-fluorophenyl)-2-nitroethyl]-1H-indole is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of indole derivatives and the introduction of various substituents. The specific synthetic pathway often includes:
- Formation of the Indole Core : Utilizing starting materials like aniline derivatives.
- Substitution Reactions : Introducing the 3,4-dimethoxyphenyl and 4-fluorophenyl groups through electrophilic aromatic substitution.
- Nitroethyl Group Addition : This step may involve nitroalkylation reactions.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit notable anticancer activity. For instance, studies have shown that certain indole derivatives can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves inducing apoptosis and disrupting cell cycle progression.
- In vitro Studies : Cell viability assays reveal that these compounds can significantly reduce the viability of cancer cells at micromolar concentrations.
- Case Study : A study demonstrated that a related compound reduced MCF-7 cell viability by over 70% at a concentration of 25 µM after 48 hours of treatment.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. The introduction of nitro groups is known to enhance antibacterial activity by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values in the low micromolar range against various bacterial strains, indicating potent antimicrobial effects.
- Mechanism : The proposed mechanism includes reactive oxygen species (ROS) generation leading to oxidative stress in bacterial cells.
Lipophilicity and Pharmacokinetics
Understanding the lipophilicity of this compound is crucial for predicting its bioavailability and pharmacokinetic behavior. Lipophilicity influences absorption, distribution, metabolism, and excretion (ADME) properties.
- LogP Values : Preliminary assessments suggest favorable LogP values indicating good membrane permeability.
- Metabolic Stability : Investigations into metabolic pathways suggest that the compound may undergo phase I metabolism primarily through cytochrome P450 enzymes.
Summary of Research Findings
Q & A
Q. What are the common synthetic routes for preparing 2-(3,4-dimethoxyphenyl)-3-[1-(4-fluorophenyl)-2-nitroethyl]-1H-indole, and how can purity be optimized?
- Methodological Answer : A multi-step synthesis is typically employed, starting with functionalized anilines and halogenated acetophenones. For example, imine intermediates can be formed via condensation of anilines with 5'-bromo-2'-hydroxyacetophenone, followed by cyclization under acidic conditions to yield the indole core . The nitroethyl side chain is introduced via nucleophilic substitution or Michael addition. Purity optimization involves column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization from ethanol. NMR (¹H, ¹³C) and ESI-MS are critical for verifying intermediate and final product integrity .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer : ¹H NMR can resolve the indole NH proton (δ ~10-12 ppm) and distinguish aromatic protons from the 3,4-dimethoxyphenyl and 4-fluorophenyl groups. ¹³C NMR confirms methoxy (δ ~55-60 ppm) and nitro group (δ ~140-150 ppm) signals. High-resolution mass spectrometry (HRMS) validates the molecular formula. For unambiguous confirmation, single-crystal X-ray diffraction is recommended. Studies on analogous nitroethyl-indole derivatives reveal orthorhombic crystal systems with hydrogen-bonding networks stabilizing the nitro group .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer : Begin with cytotoxicity screening (e.g., MTT assay on cancer cell lines like HeLa or MCF-7) to identify IC₅₀ values. Follow-up assays should assess specificity using non-cancerous cells (e.g., HEK293). Fluorescence-based assays (e.g., CM-H₂DCFDA for reactive oxygen species) can probe oxidative stress mechanisms . Dose-response curves (0.1–100 µM) and time-course experiments (24–72 hr) are critical. Positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%) must be included .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?
- Methodological Answer : Systematically modify substituents:
- Nitro group : Replace with cyano or sulfonamide to alter electron-withdrawing effects.
- Fluorophenyl moiety : Test meta- vs. para-fluoro substitution for steric/electronic impacts.
- Methoxy groups : Vary positions (3,4 vs. 2,5) to assess hydrogen-bonding capacity.
Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like cytochrome P450 or kinases. Validate with enzyme inhibition assays (e.g., fluorometric kinase profiling) . SAR data should be analyzed using multivariate regression to identify key pharmacophores .
Q. What experimental strategies resolve contradictions in reported bioactivity data for similar indole derivatives?
- Methodological Answer : Contradictions often arise from impurities or divergent assay conditions. Solutions include:
- Reproducibility checks : Re-synthesize compounds using literature protocols and verify purity (HPLC ≥95%).
- Standardized assays : Adopt CLIA-certified protocols for cell viability or enzymatic activity.
- Meta-analysis : Pool data from studies with analogous structures (e.g., nitroethyl-indoles) to identify trends. For example, conflicting cytotoxicity reports may correlate with variations in cell line passage numbers or serum concentrations .
Q. How can the environmental stability and degradation pathways of this compound be studied under ecological conditions?
- Methodological Answer : Conduct OECD 301F biodegradation tests in aqueous media (pH 7.4, 25°C) with activated sludge inoculum. Monitor degradation via LC-MS/MS, focusing on nitro group reduction (to amine) and demethylation of methoxy groups. For photolysis studies, expose solutions to UV light (254 nm) and track byproducts. Ecotoxicity can be assessed using Daphnia magna (48-hr LC₅₀) or algal growth inhibition tests . Long-term environmental fate studies should follow ISO 14507 guidelines for soil and water compartments .
Methodological Notes
- Data Interpretation : Contradictions in bioactivity (e.g., varying IC₅₀ values) may reflect assay-specific factors (e.g., endpoint detection method). Always cross-validate with orthogonal assays .
- Synthetic Challenges : Nitroethyl groups are prone to reduction; use inert atmospheres (N₂/Ar) during synthesis to avoid byproducts .
- Advanced Characterization : Dynamic NMR can resolve conformational flexibility in the nitroethyl side chain, while DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
